molecular formula C11H5Cl2N3 B14732436 2-(3,4-Dichlorophenyl)ethane-1,1,2-tricarbonitrile CAS No. 4948-54-3

2-(3,4-Dichlorophenyl)ethane-1,1,2-tricarbonitrile

Cat. No.: B14732436
CAS No.: 4948-54-3
M. Wt: 250.08 g/mol
InChI Key: POMXQAJRTLIQGV-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)ethane-1,1,2-tricarbonitrile is a chemical compound with the molecular formula C11H5Cl2N3 It is characterized by the presence of a dichlorophenyl group attached to an ethane backbone, which is further substituted with three nitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenyl)ethane-1,1,2-tricarbonitrile typically involves the reaction of 3,4-dichlorobenzyl chloride with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism, where the malononitrile anion attacks the benzyl chloride, leading to the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)ethane-1,1,2-tricarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile groups to amines or other reduced forms.

    Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions, leading to further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Primary amines or secondary amines.

    Substitution: Nitro, sulfonyl, or other substituted derivatives of the dichlorophenyl group.

Scientific Research Applications

2-(3,4-Dichlorophenyl)ethane-1,1,2-tricarbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-(3,4-Dichlorophenyl)ethane-1,1,2-tricarbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The molecular targets and pathways involved can vary, but typically include interactions with nucleophiles or electrophiles in the cellular environment.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dichlorophenyl)ethane-1,1,2-tetracarbonitrile
  • 2-(3,4-Dichlorophenyl)ethane-1,1,2-dicarbonitrile
  • 2-(3,4-Dichlorophenyl)ethane-1,1,2-tricarboxylate

Uniqueness

2-(3,4-Dichlorophenyl)ethane-1,1,2-tricarbonitrile is unique due to the presence of three nitrile groups, which impart distinct chemical reactivity and potential for diverse applications. Its dichlorophenyl moiety also contributes to its unique properties compared to other similar compounds.

Properties

CAS No.

4948-54-3

Molecular Formula

C11H5Cl2N3

Molecular Weight

250.08 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)ethane-1,1,2-tricarbonitrile

InChI

InChI=1S/C11H5Cl2N3/c12-10-2-1-7(3-11(10)13)9(6-16)8(4-14)5-15/h1-3,8-9H

InChI Key

POMXQAJRTLIQGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(C#N)C(C#N)C#N)Cl)Cl

Origin of Product

United States

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